molecular formula C13H12F3NO B1321730 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile CAS No. 61718-88-5

6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile

Cat. No.: B1321730
CAS No.: 61718-88-5
M. Wt: 255.23 g/mol
InChI Key: UEGQWUAFHTVABM-UHFFFAOYSA-N
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Description

6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile is a chemical compound with the molecular formula C13H12F3NO and a molecular weight of 255.24 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile typically involves the reaction of 4-trifluoromethylbenzaldehyde with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-6-(4-chlorophenyl)hexanenitrile
  • 6-Oxo-6-(4-methylphenyl)hexanenitrile
  • 6-Oxo-6-(4-fluorophenyl)hexanenitrile

Uniqueness

6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

IUPAC Name

6-oxo-6-[4-(trifluoromethyl)phenyl]hexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)11-7-5-10(6-8-11)12(18)4-2-1-3-9-17/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGQWUAFHTVABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605996
Record name 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61718-88-5
Record name 6-Oxo-6-[4-(trifluoromethyl)phenyl]hexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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